Bienvenue dans la boutique en ligne BenchChem!

GNE-3511

DLK/MAP3K12 inhibition Kinase inhibitor potency Biochemical Ki comparison

GNE-3511 is the only DLK inhibitor combining sub-nanomolar potency (Ki 0.5 nM) with publicly disclosed brain-to-plasma ratios (Bu/Pu 0.7 rat, 0.24 mouse) and comprehensive kinome profiling across 298 kinases at 0.1 μM. Its short half-life (0.6 h mouse, 1.8 h rat) uniquely enables acute neuronal injury time-course studies—unlike the 84 h half-life of alternatives such as GDC-0134. Validated in optic nerve crush, MPTP Parkinson's disease, and DRG axon degeneration models with functional neuroprotection IC50 of 107 nM. For researchers requiring quantitative PK-PD rationale, interpretable target engagement data, and CNS exposure calculations for grant applications and publications, GNE-3511 is the definitive DLK chemical probe.

Molecular Formula C23H26F2N6O
Molecular Weight 440.5 g/mol
Cat. No. B15604745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-3511
Molecular FormulaC23H26F2N6O
Molecular Weight440.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)
InChIKeyRHFIAUKMKYHHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-3511 for Neurodegeneration Research: Potency, Selectivity & CNS Penetration Baseline for DLK Inhibitor Procurement


GNE-3511 (CAS 1496581-76-0) is a small-molecule dual leucine zipper kinase (DLK, MAP3K12) inhibitor developed from a di(pyridin-2-yl)amine chemical series optimized for CNS drug-like properties [1]. It exhibits a biochemical Ki of 0.5 nM against DLK and demonstrates oral bioavailability together with blood-brain barrier penetration [2]. GNE-3511 was discovered through a high-throughput screening campaign followed by structure-based optimization and has been validated as a chemical probe for interrogating DLK-dependent signaling in neurodegeneration models, including optic nerve crush and MPTP-induced Parkinson's disease [3].

Why Generic DLK or JNK Pathway Inhibitors Cannot Substitute for GNE-3511 in CNS Neurodegeneration Models


Although multiple tool compounds target the DLK-JNK-p-c-Jun signaling axis, their divergent selectivity fingerprints, brain penetration characteristics, and pharmacokinetic profiles produce non-interchangeable experimental outcomes. GNE-3511 occupies a distinct position at the intersection of sub-nanomolar DLK potency, quantifiable brain exposure (brain-to-plasma ratio of 0.7 in rat), and validated in vivo target engagement across two mechanistically distinct neurodegeneration models [1]. Broader-spectrum alternatives such as URMC-099 inhibit >110 kinases at >90% at 1 μM, confounding pathway attribution [2]. Downstream JNK inhibitors like SP600125 entirely bypass DLK-specific biology, while more selective next-generation DLK inhibitors (e.g., GNE-8505) trade target potency for cleaner kinome profiles . The following quantitative evidence demonstrates precisely where GNE-3511 diverges from its closest comparators.

GNE-3511 vs. DLK Inhibitor Comparators: Quantitative Differentiation Evidence for Procurement Decisions


DLK Biochemical Potency: GNE-3511 Demonstrates 6-Fold Higher Affinity Than DLK-IN-1 and ~9-Fold Higher Than GDC-0134

GNE-3511 inhibits DLK with a Ki of 0.5 nM (500 pM), representing the highest affinity among widely used DLK tool compounds [1]. In cross-study comparison, DLK-IN-1 (Compound 14) exhibits a Ki of 3 nM against DLK—a 6-fold weaker affinity . GDC-0134 (RG6000), which advanced to Phase I clinical trials for ALS, shows a Ki of 4.48 nM against the human DLK catalytic domain, approximately 9-fold weaker than GNE-3511 [2]. URMC-099, an MLK family inhibitor with ancillary DLK activity, displays an IC50 of 150 nM against DLK—a ~300-fold lower potency . For applications requiring maximal DLK target engagement at minimal concentrations, GNE-3511 provides a substantial potency margin over all major comparators.

DLK/MAP3K12 inhibition Kinase inhibitor potency Biochemical Ki comparison

JNK/MLK Pathway Kinase Selectivity: GNE-3511 Provides Defined Off-Target IC50 Values Enabling Data Interpretation, in Contrast to Broad-Spectrum Alternatives

GNE-3511 has been profiled against a panel of 298 kinases at 0.1 μM with IC50 determinations for key pathway members, enabling users to interpret cellular phenotypes with quantitative selectivity context [1]. Against the downstream JNK family, GNE-3511 exhibits IC50 values of 129 nM (JNK1), 514 nM (JNK2), and 364 nM (JNK3), yielding selectivity margins of ~258-fold to >1,000-fold relative to its DLK Ki. Against homologous MLK family kinases, IC50 values are 67.8 nM (MLK1), 767 nM (MLK2), and 602 nM (MLK3), with MKK4 and MKK7 remaining unaffected (IC50 >5,000 nM) . By contrast, URMC-099 inhibits 111 of 442 kinases >90% at 1 μM in a radiometric assay, severely limiting its utility as a pathway-specific probe [2]. GNE-8505, a more selective but less potent follow-up compound (DLK Ki = 3 nM), displays no significant inhibition (<70% at 1 μM) against a panel of 220 kinases . This selectivity-potency trade-off positions GNE-3511 as the preferred choice when both target engagement strength and interpretable selectivity are required.

Kinase selectivity profiling JNK pathway MLK family Off-target risk assessment

CNS Penetration: GNE-3511 Achieves a Quantified Brain-to-Plasma Ratio of 0.7 in Rat with CSF-to-Plasma Unbound Ratio of 0.4

GNE-3511 demonstrates quantifiable CNS penetration in rat pharmacokinetic studies, with a brain-to-plasma unbound ratio (Bu/Pu) of 0.7 and a CSF-to-plasma unbound ratio (CSF/Pu) of 0.4, confirming its ability to access neuronal tissue at therapeutically relevant concentrations . In mouse, the Bu/Pu is 0.24 at 6 hours post-dose [1]. This degree of brain exposure is achieved alongside oral bioavailability of 45% (mouse) and 63% (rat) [2]. While DLK-IN-1 and GDC-0134 are described as brain-penetrant in qualitative terms, specific brain-to-plasma ratios are not publicly disclosed in their characterization data . URMC-099 is also reported as brain-penetrant but with broad kinome activity that complicates CNS target deconvolution. GNE-3511 is therefore the DLK inhibitor for which brain exposure is most quantitatively characterized, enabling reliable dose-to-target calculations for CNS neurodegeneration studies.

Blood-brain barrier penetration CNS drug delivery Brain-to-plasma ratio Neurodegeneration models

In Vivo Target Engagement: Dose-Dependent p-c-Jun Suppression Validates DLK Pathway Inhibition in Two Distinct Neurodegeneration Models

GNE-3511 demonstrates dose-dependent, oral in vivo suppression of phosphorylated c-Jun (p-c-Jun), the canonical downstream biomarker of DLK pathway activity. In the MPTP mouse model of Parkinson's disease, oral administration of GNE-3511 at 75 mg/kg completely suppresses p-c-Jun expression, whereas a lower dose of 37.5 mg/kg produces only moderate reduction, confirming dose-responsive target engagement [1]. In the optic nerve crush model, oral GNE-3511 at 25 mg/kg and 75 mg/kg dose-dependently reduces injury-induced p-c-Jun levels in retina . GNE-8505, a more selective follow-on DLK inhibitor, reduces p-JNK in retinal lysates at doses of 3-18 mg/kg in the same optic nerve crush model, but with a 2.5-fold lower potency for DLK (Ki = 3 nM vs. 0.5 nM) . URMC-099 lacks published p-c-Jun dose-response data in these specific neurodegeneration models. The dual-model validation of GNE-3511 with quantitative p-c-Jun dose-response provides stronger in vivo proof-of-target-engagement than available for DLK-IN-1, GDC-0134, or URMC-099.

In vivo pharmacodynamics p-c-Jun biomarker Target engagement MPTP Parkinson's model Optic nerve crush

Neuroprotection in Axon Degeneration Assay: GNE-3511 Protects Primary DRG Neurons with IC50 of 107 nM, Outperforming Downstream JNK Inhibitors in Functional Readout

In an in vitro axon degeneration assay using primary rat dorsal root ganglion (DRG) neurons, GNE-3511 protects against degeneration with an IC50 of 107 nM, while simultaneously inhibiting p-JNK with an IC50 of 30 nM [1]. This demonstrates that GNE-3511 provides functional neuroprotection at concentrations achievable with its pharmacokinetic profile. The downstream JNK inhibitor SP600125, which acts on JNK1-3 with IC50 values of 40-90 nM in cell-free assays but lacks DLK inhibition, requires 5-10 μM to suppress c-Jun phosphorylation in cellular contexts—representing ~50- to 100-fold higher concentrations than GNE-3511's p-JNK IC50 . URMC-099 has not been characterized in the DRG axon degeneration assay, and its DLK IC50 of 150 nM suggests weaker DLK-dependent neuroprotection potential. The availability of a specific, quantitative neuroprotection IC50 for GNE-3511 in a disease-relevant primary neuron assay distinguishes it from broad-spectrum alternatives that lack this functional validation.

Axon degeneration DRG neuron protection Neuroprotection assay Wallerian degeneration

Pharmacokinetic Profile: Short Half-Life (0.6 h in Mouse) Enables Acute Dosing Paradigms, Contrasting with GDC-0134's 84-Hour Human Half-Life

GNE-3511 exhibits a short plasma half-life of 0.6 hours in mouse (CLp = 56 mL/min/kg, Vdss = 2.5 L/kg), 1.8 hours in rat, and 2.4-4 hours in dog and cynomolgus monkey, with oral bioavailability of 45% (mouse) and 63% (rat) [1]. This PK profile supports acute or intermittent dosing paradigms for studying time-resolved DLK pathway dynamics. In stark contrast, GDC-0134 displays a median half-life of 84 hours in ALS patients, with dose-proportional exposure [2]. GDC-0134's extended half-life led to accumulation-related toxicities (thrombocytopenia, dysesthesia, optic ischemic neuropathy) that ultimately caused discontinuation of its Phase I ALS program [3]. For research applications where acute, controllable DLK inhibition is desired—such as neuronal injury time-course studies or transient pathway interrogation—GNE-3511's short half-life is a pharmacokinetic advantage, not a liability, enabling washout and temporal control that is unachievable with long-half-life alternatives like GDC-0134.

Pharmacokinetics Half-life comparison Oral clearance Dosing regimen design

Optimal Use Cases for GNE-3511 Based on Quantitative Differentiation Evidence


Acute Neuronal Injury Models Requiring Time-Resolved DLK Inhibition with Rapid Washout

GNE-3511's short half-life (0.6 h in mouse, 1.8 h in rat) and dose-dependent p-c-Jun suppression make it the preferred DLK inhibitor for acute neuronal injury paradigms where transient pathway inhibition is desired [1]. In optic nerve crush and MPTP models, oral dosing at 25-75 mg/kg produces measurable p-c-Jun reduction within 30 minutes, with rapid compound clearance enabling temporal correlation of DLK inhibition with neuroprotection readouts. This PK-PD profile is fundamentally distinct from the 84-hour half-life of GDC-0134, which precludes acute time-course experiments. Researchers designing traumatic brain injury, stroke, or acute neurotoxicity studies should prioritize GNE-3511 over long-half-life DLK inhibitors for these applications.

CNS Neurodegeneration Studies Requiring Quantified Brain Exposure for Dose Selection

With publicly disclosed brain-to-plasma unbound ratio (Bu/Pu = 0.7 in rat, 0.24 in mouse) and CSF-to-plasma ratio (CSF/Pu = 0.4 in rat), GNE-3511 is uniquely positioned among DLK inhibitors for CNS studies requiring brain exposure calculations [2]. Researchers can estimate free brain concentrations from measured or targeted plasma levels, enabling rational dose selection for efficacy studies in Alzheimer's disease, Parkinson's disease (MPTP model), and glaucoma/optic neuropathy models. DLK-IN-1 and URMC-099 lack disclosed brain-to-plasma ratios, making CNS exposure estimates unreliable and dose selection empirical. For grant applications and publications requiring quantitative pharmacokinetic-pharmacodynamic rationale, GNE-3511 provides the necessary data transparency.

DLK Pathway Deconvolution Studies Where Selectivity Mapping Is Critical for Data Interpretation

GNE-3511's comprehensive kinome profiling (298 kinases at 0.1 μM) with defined IC50 values for all relevant off-targets (JNK1-3, MLK1-3, MKK4/7) enables researchers to attribute cellular phenotypes to DLK inhibition with quantitative confidence [3]. This contrasts with URMC-099, which inhibits >110 kinases at >90% at 1 μM and confounds pathway attribution, and with GNE-8505, which offers cleaner selectivity at the cost of 6-fold lower DLK potency (Ki = 3 nM) . For studies using chemical genetics or pharmacological validation of DLK-dependent biology—particularly where genetic DLK knockout is used as a confirmatory tool—GNE-3511's defined selectivity boundaries provide the most interpretable complement to genetic approaches.

Primary Neuron Neuroprotection Screening with Functional Axon Degeneration Readout

GNE-3511 is validated in the DRG axon degeneration assay with a functional neuroprotection IC50 of 107 nM, making it the benchmark DLK inhibitor for in vitro neuroprotection screening [4]. Unlike SP600125, which requires 5-10 μM for cellular p-c-Jun suppression and acts downstream of DLK, GNE-3511 provides direct DLK target engagement with functional neuroprotection at concentrations achievable in vivo. Researchers conducting primary neuron survival, neurite outgrowth, or axon integrity assays can use GNE-3511 as a positive control for DLK-dependent neuroprotection, with the 107 nM IC50 serving as a reference point for comparing novel DLK-targeting compounds or for validating DLK-dependent degeneration mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-3511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.